molecular formula C7H10N2O3 B13286674 (2,5-Dimethyl-2H-pyrazol-3-yloxy)-acetic acid

(2,5-Dimethyl-2H-pyrazol-3-yloxy)-acetic acid

Cat. No.: B13286674
M. Wt: 170.17 g/mol
InChI Key: CEDJTAASMKXURR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dimethyl-2H-pyrazol-3-yloxy)-acetic acid is a pyrazole derivative featuring a pyrazole ring substituted with two methyl groups at the 2- and 5-positions and an oxygen-linked acetic acid moiety at the 3-position.

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

2-(2,5-dimethylpyrazol-3-yl)oxyacetic acid

InChI

InChI=1S/C7H10N2O3/c1-5-3-6(9(2)8-5)12-4-7(10)11/h3H,4H2,1-2H3,(H,10,11)

InChI Key

CEDJTAASMKXURR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)OCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-DIMETHYL-2H-PYRAZOL-3-YLOXY)-ACETICACID typically involves the reaction of 2,5-dimethylpyrazole with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or water .

Industrial Production Methods

While specific industrial production methods for (2,5-DIMETHYL-2H-PYRAZOL-3-YLOXY)-ACETICACID are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,5-DIMETHYL-2H-PYRAZOL-3-YLOXY)-ACETICACID can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of (2,5-DIMETHYL-2H-PYRAZOL-3-YLOXY)-ACETICACID can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

(2,5-DIMETHYL-2H-PYRAZOL-3-YLOXY)-ACETICACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,5-DIMETHYL-2H-PYRAZOL-3-YLOXY)-ACETICACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural and Functional Differences

The following table summarizes key structural differences between (2,5-Dimethyl-2H-pyrazol-3-yloxy)-acetic acid and related pyrazole-acetic acid derivatives:

Compound Name Substituents on Pyrazole Ring Acetic Acid Position Key Functional Groups Notable Features
(2,5-Dimethyl-2H-pyrazol-3-yloxy)-acetic acid 2,5-dimethyl, 3-oxy linkage Attached via ether Ether, carboxylic acid Enhanced steric hindrance
(5-Oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic acid 1-pyridinyl, 5-oxo, 2,5-dihydro Directly at C3 Oxo, pyridinyl, carboxylic acid Aromatic π-system (pyridine)
2-[1-(2-Methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid 1-isobutyl, 5-oxo, 2,5-dihydro Directly at C3 Oxo, isobutyl, carboxylic acid Aliphatic bulk (isobutyl)

Key Observations:

Substituent Effects on Reactivity: The ether linkage in the target compound may reduce electrophilicity at the pyrazole ring compared to analogs with oxo groups (e.g., compounds in and ), which can participate in keto-enol tautomerism or nucleophilic reactions.

Acidity and Solubility :

  • The carboxylic acid group ensures moderate water solubility across all analogs. However, the isobutyl group in may enhance lipophilicity, whereas the pyridinyl group in could improve solubility in polar aprotic solvents.

Substituents like methyl groups may require protective strategies to avoid side reactions.

Research Findings from Analogous Compounds

  • Pharmacological Potential: Pyrazole-acetic acid derivatives are often explored for bioactive properties. For example, the oxo group in and is associated with enzyme inhibition (e.g., cyclooxygenase), while the pyridinyl group in may enhance binding to metalloenzymes . The ether linkage in the target compound could mimic ester or glycosidic bonds in drug design, though its steric profile may limit bioavailability compared to less hindered analogs.
  • Analytical Applications: Quantification methods for similar heterocycles (e.g., furanones in ) rely on stable isotope dilution assays. Such techniques could be adapted for the target compound, leveraging its carboxylic acid group for derivatization.

Biological Activity

(2,5-Dimethyl-2H-pyrazol-3-yloxy)-acetic acid is a pyrazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a dimethyl group and an acetic acid moiety, which contributes to its biological activity. The structural formula can be represented as follows:

C8H10N2O3\text{C}_8\text{H}_{10}\text{N}_2\text{O}_3

1. Antitumor Activity

Research indicates that pyrazole derivatives often exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Case Study : A derivative similar to (2,5-Dimethyl-2H-pyrazol-3-yloxy)-acetic acid demonstrated an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Research Findings : In vitro assays showed that compounds with similar structures inhibited nitric oxide production in LPS-stimulated macrophages, suggesting potential use in treating inflammatory diseases .

3. Antioxidant Activity

Antioxidant activity is another significant aspect of (2,5-Dimethyl-2H-pyrazol-3-yloxy)-acetic acid's pharmacological profile.

  • Study Results : In vitro tests revealed that the compound exhibited considerable radical scavenging activity, which is beneficial in preventing oxidative stress-related damage .

4. Antidiabetic Properties

Recent studies have highlighted the potential of pyrazole derivatives in managing diabetes through the inhibition of key enzymes involved in carbohydrate metabolism.

  • Findings : Compounds related to (2,5-Dimethyl-2H-pyrazol-3-yloxy)-acetic acid showed IC50 values for α-glucosidase inhibition ranging from 75 to 120 µM, comparable to standard antidiabetic drugs like Acarbose .

The biological activities of (2,5-Dimethyl-2H-pyrazol-3-yloxy)-acetic acid can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes such as COX and xanthine oxidase, which are implicated in inflammatory and metabolic pathways.
  • Cellular Signaling : It may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its antitumor effects.

Data Summary

Biological ActivityMechanismIC50 Value
AntitumorInduces apoptosis0.08 µM (MCF-7)
Anti-inflammatoryCOX inhibitionNot specified
AntioxidantRadical scavengingNot specified
Antidiabeticα-glucosidase inhibition75 - 120 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.